N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(12(14)15)13(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-8H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHGEULSFFPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)alanine is a sulfur-containing amino acid derivative that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of a dimethoxyphenyl group and a methylsulfonyl moiety attached to the alanine backbone, exhibits a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of approximately 271.33 g/mol .
Biological Activity Overview
Research indicates that this compound demonstrates several biological activities, particularly in the realms of analgesic and anti-inflammatory effects. In various animal models, the compound has shown efficacy in reducing pain and inflammation, suggesting its potential application in therapeutic settings for conditions involving chronic pain .
Additionally, preliminary studies have explored its anticonvulsant properties, indicating a broader spectrum of biological effects that merit further investigation . The compound’s interactions with biological targets are still under examination; however, initial findings suggest it may influence pain receptors and inflammatory pathways.
The mechanism of action for this compound involves its ability to mimic para-aminobenzoic acid (PABA), which is a substrate for various bacterial enzymes. This mimicry can inhibit bacterial function, leading to antimicrobial effects . Furthermore, the compound's structural characteristics allow it to participate in various biochemical pathways, potentially enhancing its therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine | Dimethylphenyl instead of dimethoxy | Potentially different pharmacological effects |
| N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine | Methoxyacetyl group instead of methylsulfonyl | Different reactivity profile due to acetyl group |
| N-(4-Methylphenyl)-N-(methylsulfonyl)alanine | Methylphenyl substitution | Variation in biological activity and potency |
This comparison highlights how the specific arrangement of substituents on the alanine backbone can confer distinct biological activities not observed in other similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Analgesic and Anti-inflammatory Effects : In an animal model study, administration of this compound resulted in significant reductions in inflammatory markers and pain responses compared to control groups. These findings suggest that it could be developed as a novel analgesic agent .
- Anticonvulsant Properties : Another study assessed the anticonvulsant effects using established seizure models. Results indicated that this compound reduced seizure frequency and duration significantly compared to untreated controls .
- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results showed promising inhibition rates, indicating potential as an antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₇NO₄S
- Molecular Weight : Approximately 271.33 g/mol
- Structural Features : The compound features a dimethoxyphenyl group and a methylsulfonyl moiety attached to an alanine backbone. This configuration allows for diverse interactions with biological targets.
Medicinal Chemistry
N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)alanine shows promise in drug development due to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Preliminary studies indicate that it may act as a competitive inhibitor for specific enzymes involved in pain and inflammation pathways.
- Analgesic Properties : Research has indicated that this compound exhibits analgesic effects in animal models, suggesting potential therapeutic applications in pain management.
Biochemical Studies
The compound's unique structure allows it to serve as a probe in biochemical studies:
- Protein Interaction Studies : Investigations into its binding affinities reveal that it may effectively inhibit certain proteins through competitive mechanisms. This aspect is crucial for understanding its therapeutic potential.
- Mechanistic Studies : Ongoing research aims to elucidate the exact mechanisms by which this compound interacts with biological targets, which could lead to novel therapeutic strategies.
Case Study 1: Analgesic Effects
In a study involving animal models, this compound was administered to evaluate its pain-relieving properties. Results indicated significant reductions in pain responses compared to control groups, highlighting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound. It was found to reduce markers of inflammation in treated subjects, supporting its application in developing anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agrochemical Alanine Derivatives
Metalaxyl and Benalaxyl
- Structure : Metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) and benalaxyl (N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) share the alanine backbone but differ in substituents .
- Functional Groups :
- Metalaxyl: Methoxyacetyl group enhances hydrophilicity.
- Benalaxyl: Phenylacetyl group increases lipophilicity.
- Target Compound : Methylsulfonyl and dimethoxyphenyl groups confer higher polarity and acidity compared to acetyl derivatives.
- Bioactivity: Metalaxyl and benalaxyl are fungicides targeting oomycetes.
Table 1: Key Properties of Alanine Derivatives
| Compound | Substituents | Molecular Weight | Predicted pKa | Application |
|---|---|---|---|---|
| N-(2,5-Dimethoxyphenyl)-N-(MeSO₂)-Ala | 2,5-Dimethoxyphenyl, MeSO₂ | 271.33 | 3.52 | Under investigation |
| Metalaxyl | 2,6-Dimethylphenyl, MeOAc | 279.33 | ~4.2 | Fungicide |
| Benalaxyl | 2,6-Dimethylphenyl, PhAc | 325.39 | ~4.5 | Fungicide |
Antimicrobial Amino Acid Derivatives
L-N-(2-Pyrrole Carbonyl)-α-Amino Acid Methyl Esters
Benzothiazole Acetamide Derivatives
- Structure : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide .
- Functional Groups : The 2,5-dimethoxyphenyl group is shared with the target compound.
- Bioactivity : Likely used as a pesticide or pharmaceutical intermediate. The dimethoxyphenyl group may contribute to π-π stacking in target binding, a feature relevant to the alanine derivative’s design .
Preparation Methods
Protection of Alanine Carboxylic Acid
Alanine’s carboxylic acid group is protected as a methyl ester to prevent undesired side reactions during subsequent steps. This is achieved by treating alanine with thionyl chloride (SOCl₂) in methanol, yielding alanine methyl ester hydrochloride.
Reaction Conditions :
-
Reagents : Alanine (1 equiv), SOCl₂ (1.2 equiv), MeOH (excess)
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Temperature : 0°C to room temperature
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Yield : >90% (crude)
Reductive Amination with 2,5-Dimethoxybenzaldehyde
The α-amine of alanine methyl ester is functionalized with the 2,5-dimethoxyphenyl group via reductive amination. This involves condensation of the amine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent.
Procedure :
-
Dissolve alanine methyl ester hydrochloride (1 equiv) and 2,5-dimethoxybenzaldehyde (1.1 equiv) in anhydrous tetrahydrofuran (THF).
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Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and acetic acid (0.1 equiv) as a catalyst.
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Stir under nitrogen at 25°C for 12–24 hours.
Key Observations :
Sulfonylation with Methylsulfonyl Chloride
The secondary amine generated in Step 2.2 is sulfonylated using methylsulfonyl chloride (MsCl).
Procedure :
-
Dissolve N-(2,5-dimethoxyphenyl)alanine methyl ester (1 equiv) in dry dichloromethane (DCM).
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Add triethylamine (Et₃N, 2.5 equiv) as a base to scavenge HCl.
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Slowly add MsCl (1.2 equiv) at 0°C, then warm to room temperature and stir for 4–6 hours.
Optimization Notes :
Deprotection of Methyl Ester
The methyl ester is hydrolyzed to regenerate the carboxylic acid.
Procedure :
-
Dissolve the sulfonylated intermediate (1 equiv) in THF/water (3:1).
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Add lithium hydroxide (LiOH, 3 equiv) and stir at 50°C for 3 hours.
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Acidify with 1M HCl to pH 2–3 and extract with ethyl acetate.
Yield : >95% after recrystallization (ethanol/water).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.8 Hz, 1H, ArH), 6.95 (dd, J = 8.8, 3.0 Hz, 1H, ArH), 6.85 (d, J = 3.0 Hz, 1H, ArH), 4.10 (q, J = 7.0 Hz, 1H, CH), 3.80 (s, 6H, 2×OCH₃), 3.15 (s, 3H, SO₂CH₃), 2.95 (dd, J = 14.0, 7.0 Hz, 1H, CH₂), 2.75 (dd, J = 14.0, 7.0 Hz, 1H, CH₂).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 174.5 (COOH), 152.1, 148.3, 123.5, 115.2, 112.8 (ArC), 56.2 (OCH₃), 55.8 (OCH₃), 52.1 (CH), 40.5 (SO₂CH₃), 37.2 (CH₂).
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HRMS (ESI) : m/z calc. for C₁₂H₁₇NO₆S [M+H]⁺: 304.0851; found: 304.0849.
Purity and Yield Optimization
-
HPLC Analysis : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
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Recrystallization Solvent : Ethanol/water (4:1) yields colorless crystals.
Comparative Analysis of Alternative Routes
Ullmann Coupling Approach
Direct coupling of 2,5-dimethoxyiodobenzene with alanine methyl ester using a copper catalyst (e.g., CuI, phenanthroline) was explored but resulted in <30% yield due to poor reactivity of the aryl iodide.
Buchwald-Hartwig Amination
Employing palladium catalysts (e.g., Pd₂(dba)₃, Xantphos) enabled C–N bond formation but required elevated temperatures (110°C) and prolonged reaction times (48 hours), making it less practical.
Industrial-Scale Considerations
Cost Efficiency
-
Reductive Amination : Economical due to low catalyst costs (NaBH₃CN ≈ $50/mol).
-
Sulfonylation : MsCl is inexpensive ($20/mol), but requires careful handling.
Environmental Impact
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Waste Streams : Aqueous HCl and Et₃N·HCl are neutralized before disposal.
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Solvent Recovery : THF and DCM are recycled via distillation.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the amine reduce reaction rates. Mitigated by:
-
Using excess MsCl (1.5 equiv) and extended reaction times.
-
Elevated temperatures (40°C) during sulfonylation.
Byproduct Formation
-
Di-sulfonylation : Minimized by slow addition of MsCl at 0°C.
-
Ester Hydrolysis During Sulfonylation : Prevented by avoiding protic solvents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)alanine and related sulfonamide derivatives?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonamide linkages are formed by reacting amines with sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification via column chromatography and recrystallization is critical to isolate the product. Structural confirmation relies on X-ray crystallography (e.g., SHELX refinement) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .
- Validation : Cross-referencing experimental data (e.g., bond lengths/angles from crystallography) with computational models ensures accuracy. For instance, the orthorhombic crystal system (space group Pbca) observed in related compounds provides a template for structural comparisons .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. SHELX programs (e.g., SHELXL) refine structures by minimizing R-factors (e.g., R = 0.040 for a related sulfonamide). Absorption corrections (e.g., Tmin/Tmax = 0.893/0.906) mitigate experimental errors .
- Key Parameters : Unit cell dimensions (e.g., a = 14.532 Å, b = 12.375 Å) and Z-values (e.g., Z = 8) are critical for space group assignment. Data-to-parameter ratios >10:1 ensure reliable refinement .
Advanced Research Questions
Q. How can electron density ambiguities in crystallographic analysis be resolved for structurally complex derivatives?
- Methodology : Use high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. For disordered regions, apply constraints (e.g., SIMU/DELU in SHELX) to model thermal motion. Twinning detection (via PLATON) and Hirshfeld surface analysis clarify packing anomalies .
- Case Study : In N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide, the mean C–C bond length deviation (0.004 Å) and low wR factor (0.121) confirm precision despite nitro-group steric effects .
Q. What computational strategies validate experimental spectroscopic and structural data?
- Methodology : Density Functional Theory (DFT) calculates optimized geometries (e.g., B3LYP/6-311+G(d,p)) and vibrational spectra. Compare theoretical IR/Raman bands with experimental data to identify functional groups. For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts .
- Resolution of Discrepancies : Deviations in carbonyl stretching frequencies may arise from solvent effects or crystal packing. Hybrid QM/MM approaches reconcile these differences .
Q. How are synthetic byproducts or isomers characterized in complex reaction mixtures?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies impurities. For diastereomers, chiral columns or NOESY NMR differentiate spatial arrangements. Crystallographic data (e.g., Flack parameter) confirm absolute configurations .
Methodological Challenges and Solutions
Q. What are the limitations of SHELX in refining high-Z or twinned crystals?
- Challenge : SHELXL struggles with high-Z structures (e.g., heavy atoms causing absorption artifacts) or pseudo-merohedral twinning.
- Solution : Implement multi-scan absorption corrections (e.g., SADABS) and twin refinement (TWIN/BASF commands in SHELX). For macromolecular analogs, SHELXPRO interfaces with CCP4 for phased maps .
Q. How do steric effects from methoxy and sulfonyl groups influence reactivity?
- Analysis : Steric hindrance from 2,5-dimethoxy substituents reduces nucleophilicity at the phenyl ring. Sulfonyl groups stabilize intermediates via resonance. Kinetic studies (e.g., Arrhenius plots) and X-ray topology maps quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
